4-Methylestradiol

概要

説明

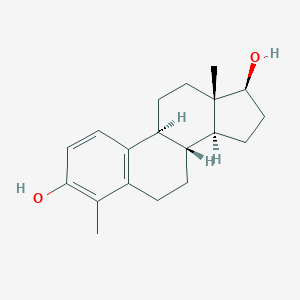

4-Methylestradiol is a synthetic estrogenic compound, structurally related to estradiol, a naturally occurring estrogen. It is characterized by the addition of a methyl group at the fourth position of the estradiol molecule. This modification alters its binding affinity and biological activity compared to estradiol .

作用機序

Target of Action

4-Methylestradiol (4-ME), a synthetic estrane steroid and a derivative of estradiol , primarily targets the estrogen receptors . These receptors are the biological targets of estrogens like estradiol .

Mode of Action

This compound acts as an agonist of the estrogen receptor . It shows somewhat lower affinity for the estrogen receptor than estradiol or ethinylestradiol . The addition of a methyl group to the C-4 position of estradiol to form this compound decreases its binding affinity for estrogen receptor alpha (ERα) more than for estrogen receptor beta (ERβ) .

Biochemical Pathways

This compound is an active metabolite of the androgens/anabolic steroids methyltestosterone, metandienone, and normethandrone, and is responsible for their estrogenic side effects . The metabolic conversion of parent hormone estradiol to various metabolites under different physiological conditions may serve unique functions by providing differential activation of the ERα or ERβ signaling system .

Pharmacokinetics

Due to the presence of its C17α methyl group, this compound cannot be deactivated by oxidation of the C17β hydroxyl group, resulting in improved metabolic stability and potency relative to estradiol . .

Result of Action

It is known that estrogens play important roles in various systems, such as cardiovascular, skeletal, and nervous systems, through regulating biomolecule metabolism and controlling energy homeostasis . Estrogens are also closely associated with the negative feedback effects of testosterone on the hypothalamic-pituitary axis to regulate gonadotropin production .

Action Environment

It is known that factors such as transcription factors, local factors, circulating hormones, and exogenous substances can influence estrogen synthesis . Understanding these factors and potential mechanisms related to estrogen synthesis will be beneficial for understanding estrogen disorder-related diseases and may provide novel therapeutic targets .

生化学分析

Biochemical Properties

4-Methylestradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a somewhat lower affinity for the estrogen receptor than estradiol or ethinylestradiol . The addition of a methyl group to the C-4 position of estradiol (to form this compound) decreases its binding affinity for estrogen receptor alpha (ERα) more than for estrogen receptor beta (ERβ) .

Cellular Effects

This compound influences cell function by acting as an estrogen, or an agonist of the estrogen receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. It is also an active metabolite of the androgens/anabolic steroids methyltestosterone, metandienone, and normethandrone, and is responsible for their estrogenic side effects, such as gynecomastia and fluid retention .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Due to the presence of its C17α methyl group, this compound cannot be deactivated by oxidation of the C17β hydroxyl group, resulting in improved metabolic stability and potency relative to estradiol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylestradiol typically involves the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol. This process includes the use of reducing agents and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .

化学反応の分析

Types of Reactions: 4-Methylestradiol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

科学的研究の応用

4-Methylestradiol has diverse applications in scientific research:

類似化合物との比較

Estradiol: The parent compound with high binding affinity for both estrogen receptor alpha and estrogen receptor beta.

4-Methoxyestradiol: Another derivative with a methoxy group at the fourth position, exhibiting different binding affinities and biological activities.

2-Methoxyestradiol: A methoxylated derivative with distinct pharmacological properties.

Uniqueness of 4-Methylestradiol: this compound is unique due to its specific structural modification, which results in altered binding affinity and biological activity compared to other estrogenic compounds. This makes it a valuable tool in research for understanding estrogen receptor interactions and developing selective estrogen receptor modulators .

生物活性

4-Methylestradiol (4-ME2) is a synthetic derivative of estradiol, an important estrogen hormone in humans. It has garnered attention due to its unique biological activities and potential applications in various fields, including pharmacology and toxicology. This article will explore the biological activity of 4-ME2, including its mechanisms of action, binding affinities, and implications for health and disease.

This compound is characterized by the addition of a methyl group at the 4-position of the estradiol structure. Its chemical formula is , and it is known for its relatively weak estrogenic activity compared to estradiol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.38 g/mol |

| Melting Point | 138-140 °C |

| Solubility | Soluble in ethanol |

Estrogenic Activity

4-ME2 exhibits estrogenic properties, albeit weaker than those of estradiol. Studies have shown that its relative binding affinity to estrogen receptors (ER) is about 10-25% that of estradiol at varying temperatures . This suggests that while it can activate estrogen receptors, it does so less effectively than its parent compound.

Research indicates that 4-ME2 may exert its effects through both estrogen receptor-dependent and independent pathways :

- Estrogen Receptor Binding : In MCF-7 breast cancer cells, 4-ME2 has been shown to act as an agonistic ligand for ERα and ERβ, activating transcriptional responses typical of estrogen signaling .

- Non-Genomic Pathways : Evidence suggests that 4-ME2 can activate signaling pathways independent of classical estrogen receptors. For instance, it has been implicated in the upregulation of vascular endothelial growth factor (VEGF-A) through phosphoinositide 3-kinase (PI3K) pathways .

Uterotrophic Activity

Despite its weaker binding affinity, studies have demonstrated that 4-ME2 possesses uterotrophic activity, which refers to its ability to induce changes in uterine tissue similar to those caused by estradiol. However, this effect is significantly less pronounced compared to estradiol .

Case Studies and Research Findings

- Binding Studies : In one study examining the binding characteristics of 4-ME2, researchers found that the compound showed selective binding to uterine proteins in mice, with a dissociation constant () value of approximately 11.8 nM , indicating a specific interaction with certain proteins distinct from traditional estrogen receptors .

- Comparative Analysis : A comparative study assessed the uterotrophic effects of various estrogens, revealing that while 4-ME2 induced some degree of uterine growth, its effects were markedly weaker than those observed with estradiol or other potent estrogens .

- Impact on Cancer Cells : Recent investigations into the role of catechol estrogens highlight that 4-O-methylestradiol (a metabolite) could potentially influence breast cancer cell proliferation through mechanisms involving catechol-O-methyltransferase (COMT), suggesting a complex interaction between these metabolites and cancer biology .

Table 2: Comparative Biological Activity of Estrogens

| Compound | Relative Binding Affinity (%) | Uterotrophic Activity | Mechanism Type |

|---|---|---|---|

| Estradiol | 100 | High | ER-dependent |

| This compound | 10-25 | Moderate | ER-dependent & independent |

| Other Estrogens | Varies | Varies | Varies |

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHOYPMKTGTOLM-SMYFESCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872685 | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6171-48-8 | |

| Record name | 4-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the biological significance of studying 4-Methylestradiol?

A1: this compound is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. Studying this compound helps researchers understand the structure-activity relationship of estrogens and their role in various biological processes. One study aimed to test the biological importance of catecholestrogen formation using 2- and this compound []. This suggests that modifications to the estradiol structure, such as methylation at the 4 position, can provide insights into the metabolic pathways and potential effects of these hormones.

Q2: Are there any specific analytical methods mentioned for studying this compound?

A2: While the provided abstracts don't delve into specific analytical techniques for this compound, one paper mentions developing a method for determining ginsenosides using liquid chromatography with tandem mass spectrometry []. This suggests that similar advanced analytical techniques could be employed to study this compound's pharmacokinetics, metabolism, and distribution in biological systems.

Q3: What can you infer about the research direction on this compound from these papers?

A3: The provided abstracts indicate an interest in understanding the synthesis and biological activity of this compound [, ]. Future research might explore:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。